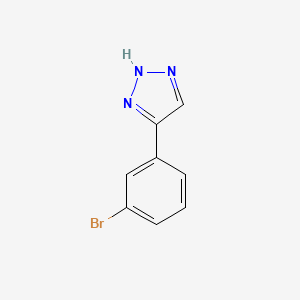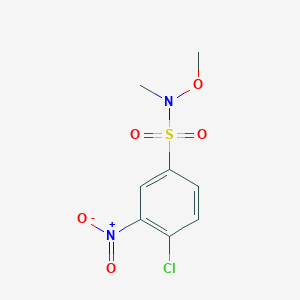
4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C8H9ClN2O5S . It has an average mass of 280.685 Da and a mono-isotopic mass of 279.992065 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide is widely used in scientific research applications. It has been used as an inhibitor of enzymes, such as lipases, phosphatases, and proteases. It has also been used as an insecticide, and as a reagent in organic synthesis. Additionally, it has been used in the synthesis of various organic compounds, including drugs and pharmaceuticals.
Mecanismo De Acción
4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide acts as an inhibitor of enzymes by forming a complex with the enzyme's active site. This complex prevents the enzyme from binding to its substrate, thus preventing the enzyme from catalyzing the reaction. Additionally, this compound acts as an insecticide by interfering with the insect's nervous system, resulting in paralysis and death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, as well as to act as an insecticide. Additionally, it has been shown to have a variety of other biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it can be used in a variety of different experiments. Additionally, it has a wide range of applications in the scientific research field. However, there are also some limitations to its use in laboratory experiments. It is a hazardous compound, and it should be handled with care. Additionally, it is not soluble in water, so it must be dissolved in an organic solvent before use.
Direcciones Futuras
The use of 4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide in scientific research has a number of potential future directions. It could be used to develop new inhibitors of enzymes, as well as new insecticides. Additionally, it could be used to develop new organic compounds for use in drug and pharmaceutical synthesis. Additionally, it could be used to further explore its biochemical and physiological effects, as well as its potential applications in other areas of scientific research.
Métodos De Síntesis
4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide can be synthesized by a two-step process. The first step involves the reaction of 4-chloro-N-methoxy-N-methylbenzenesulfonamide with nitric acid to form this compound. The second step involves the reaction of the this compound with sodium hydroxide to form the final product, this compound.
Propiedades
IUPAC Name |
4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O5S/c1-10(16-2)17(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETIQPHMTQYOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-N-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2,5-diamine](/img/structure/B2780813.png)
![2-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2780814.png)
![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2780816.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2780817.png)
![2-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B2780819.png)
![Methyl 4-[(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2780821.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2780823.png)
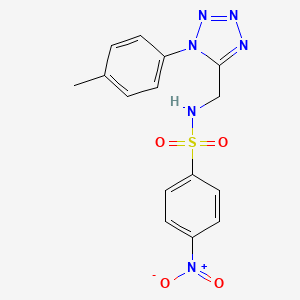
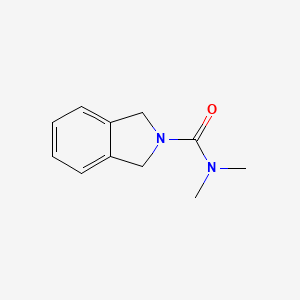
![N-(4-methylbenzyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2780829.png)
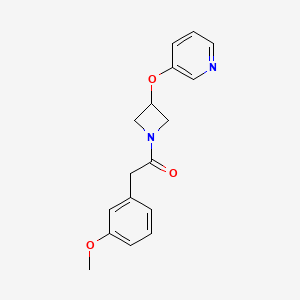

![Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/no-structure.png)
